N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c18-11-2-3-12-15(6-11)28(23,24)21-17(20-12)27-8-16(22)19-7-10-1-4-13-14(5-10)26-9-25-13/h1-6H,7-9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESHHZHQTZHWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H14FN3O5S2
- Molecular Weight : 423.43 g/mol
- InChI Key : IESHHZHQTZHWGD-UHFFFAOYSA-N
- SMILES Notation : C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
These structural features contribute to its unique biological activities.
This compound likely interacts with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with disease progression.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.
Anticonvulsant Activity
Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. For example:
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| 4a | 0.4 | 80 |
| 4c | 0.4 | 80 |
| 2a | 20 | 80 |
| 2c | 30 | 80 |
These results suggest a significant potential for the compound in treating seizure disorders .
Cytotoxicity and Antitumor Activity
Studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These findings indicate that the compound may possess antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Anticonvulsant Properties :
- Antitumor Efficacy Evaluation :
- Pharmacokinetic Studies :
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multi-step organic synthesis techniques. The compound's molecular formula is , and it has a molecular weight of approximately 396.43 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Benzo[d][1,3]dioxole moiety | Known for its biological activities and potential pharmacological properties. |
| Thiadiazine derivative | Contributes to the compound's unique biological profile. |
| Thioether bond | Enhances the interaction with biological targets. |
Biological Significance
Research indicates that compounds similar to this compound exhibit significant biological activities. These include antimicrobial, anticancer, and antiproliferative effects.
Antimicrobial Activity
Studies have shown that derivatives of similar structures possess promising antimicrobial properties against various bacterial strains. For instance, modifications to the thiadiazine ring can enhance efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research on related compounds has demonstrated effectiveness against various cancer cell lines, including breast cancer cells (MCF7). In vitro assays have indicated that certain derivatives exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction .
Molecular Interaction Studies
Molecular docking studies have been employed to elucidate the binding modes of this compound with specific biological targets. Such studies are crucial for understanding the pharmacodynamics and optimizing the structure for enhanced activity .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to this compound:
Study 1: Antimicrobial Evaluation
A study focusing on thiazole derivatives demonstrated significant antimicrobial activity against both bacterial and fungal strains. The findings suggest that structural modifications can lead to enhanced activity against resistant strains .
Study 2: Anticancer Screening
Research involving 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the importance of the thiadiazine component in enhancing anticancer efficacy .
Summary of Applications
The applications of this compound can be summarized as follows:
Potential Applications:
- Antimicrobial Agents: Effective against various bacterial and fungal pathogens.
- Anticancer Therapeutics: Shows promise in targeting cancer cells with potential for further development.
Future Directions:
Continued exploration into the structure–activity relationship (SAR) of this compound may yield novel therapeutic agents with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analog Identification
The target compound shares structural motifs with several synthesized analogs in the evidence, including:
- Thiadiazole/Thiadiazine Derivatives (e.g., compounds from ).
- Benzodioxole-Acetamide Hybrids (e.g., C26 and SW-C165 in ).
- Fluorinated and Sulfur-Containing Heterocycles (e.g., ).
Table 1: Structural Comparison of Key Analogs
Electronic and Pharmacokinetic Properties
- Fluorine and Sulfone Effects: The 7-fluoro and 1,1-dioxido groups in the target compound enhance electronegativity and solubility compared to non-fluorinated analogs (e.g., C26, SW-C165) .
- Thioacetamide vs. Thiadiazole : The thioether linkage in the target compound may confer greater metabolic stability than the thiadiazole ring in , which is prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
